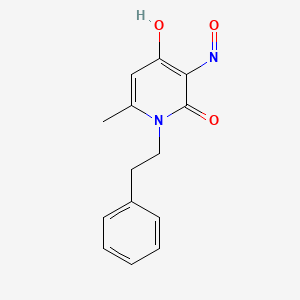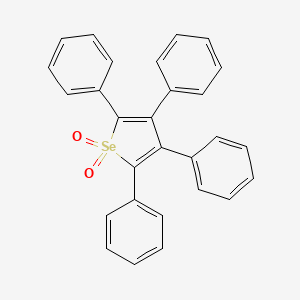
Tetraphenylselenophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenylselenophene 1,1-dioxide is a heterocyclic compound that features a selenium atom within a five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraphenylselenophene 1,1-dioxide can be synthesized through the oxidation of tetraphenylselenophene. Common oxidizing agents used in this process include peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The reaction typically occurs under mild conditions, and the workup procedure is straightforward, often involving simple filtration and purification steps.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphenylselenophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the compound back to tetraphenylselenophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the selenium atom.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., peracetic acid, m-chloroperbenzoic acid) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: Tetraphenylselenophene.
Substitution: Substituted tetraphenylselenophene derivatives.
Applications De Recherche Scientifique
Tetraphenylselenophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism by which tetraphenylselenophene 1,1-dioxide exerts its effects involves interactions with molecular targets through its selenium atom. The compound can participate in redox reactions, influencing various biochemical pathways. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Thiophene 1,1-dioxide: Similar structure but contains sulfur instead of selenium.
Tetraphenylthiophene 1,1-dioxide: Analogous compound with sulfur.
Benzo[b]thiophene 1,1-dioxide: Contains a fused benzene ring with sulfur.
Uniqueness: Tetraphenylselenophene 1,1-dioxide is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs.
Propriétés
Numéro CAS |
176763-16-9 |
|---|---|
Formule moléculaire |
C28H20O2Se |
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
2,3,4,5-tetraphenylselenophene 1,1-dioxide |
InChI |
InChI=1S/C28H20O2Se/c29-31(30)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
DPFBPKUKBWEFQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C([Se](=O)(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)

![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)

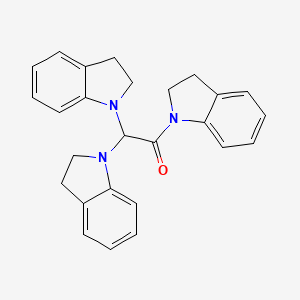
![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
![4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione](/img/structure/B12563770.png)
![2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride](/img/structure/B12563772.png)
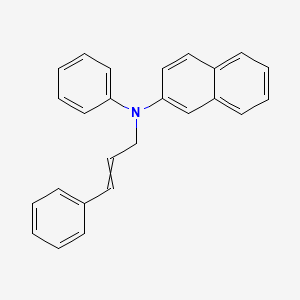
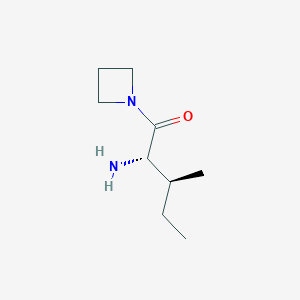
![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)

